molecular formula C21H18BrN3O3 B2839815 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one CAS No. 1252843-77-8

6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

Cat. No. B2839815
CAS RN: 1252843-77-8
M. Wt: 440.297
InChI Key: FNUGCPJQCXDLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H18BrN3O3 and its molecular weight is 440.297. The purity is usually 95%.
BenchChem offers high-quality 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Antimicrobial Activity

A study by Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating their application in molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited moderate to good binding energies, indicating their potential in drug development. Additionally, the synthesized compounds showed antimicrobial and antioxidant activities, highlighting their utility in therapeutic applications (Flefel et al., 2018).

Cardiotonic and Vasodilator Agents

Research by Combs et al. (1990) focused on the evaluation of 6-benzoxazinylpyridazin-3-ones for their inhibition of cardiac phosphodiesterase (PDE) and positive inotropic activity. Bemoradan, a derivative, was found to be a potent and selective inhibitor, acting as a long-acting, orally active inotropic vasodilator agent in canine models. This positions such compounds as promising candidates for the management of congestive heart failure (Combs et al., 1990).

Structural Analysis and Synthesis Techniques

Sallam et al. (2021) synthesized and performed structure analysis on a pyridazine analog, demonstrating the compound's crystallization and molecular packing through DFT calculations and Hirshfeld surface analysis. This study provides insights into the compound's stability and interaction potential, which is crucial for developing pharmaceuticals (Sallam et al., 2021).

Antimicrobial and Antioxidant Activities

Patel et al. (2006) explored the synthesis of newer quinazolinones, demonstrating their antimicrobial activity. Such studies are vital in the search for new antimicrobial agents amid rising antibiotic resistance (Patel et al., 2006).

Novel Synthesis Methods and Biological Activity

The research by Koza et al. (2013) reported the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. This study illustrates innovative synthetic routes that can be leveraged in drug design and development for various therapeutic applications (Koza et al., 2013).

properties

IUPAC Name

6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c1-14-2-8-19-18(12-14)24(10-11-28-19)21(27)13-25-20(26)9-7-17(23-25)15-3-5-16(22)6-4-15/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUGCPJQCXDLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.